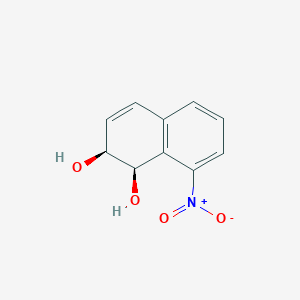

(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol

Description

(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol is a naphthalene-derived vicinal diol featuring a nitro (-NO₂) substituent at the 8-position and a cis-diol configuration (1R,2S). This compound belongs to a class of dihydrodiols formed via enzymatic or synthetic dihydroxylation of aromatic hydrocarbons. Structurally, the cis-configuration of the hydroxyl groups and the electron-withdrawing nitro group distinguish it from simpler diols.

Properties

Molecular Formula |

C10H9NO4 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

(1R,2S)-8-nitro-1,2-dihydronaphthalene-1,2-diol |

InChI |

InChI=1S/C10H9NO4/c12-8-5-4-6-2-1-3-7(11(14)15)9(6)10(8)13/h1-5,8,10,12-13H/t8-,10-/m0/s1 |

InChI Key |

JQPITVPQQKOMGF-WPRPVWTQSA-N |

Isomeric SMILES |

C1=CC2=C([C@H]([C@H](C=C2)O)O)C(=C1)[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=C(C(C(C=C2)O)O)C(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Enzyme-Catalyzed cis-Dihydroxylation

Naphthalene dioxygenase (NDO), a multicomponent Rieske oxygenase, selectively oxidizes aromatic substrates to cis-dihydrodiols. Wild-type NDO from Pseudomonas sp. strain NCIB 9816-4 converts naphthalene to (1R,2S)-1,2-dihydronaphthalene-1,2-diol with >99% enantiomeric excess (ee). For nitro-substituted derivatives, substrate engineering is critical:

Procedure :

-

Substrate Preparation : 8-Nitronaphthalene is synthesized via nitration of naphthalene using HNO₃/H₂SO₄ (60% yield).

-

Enzymatic Oxidation :

Challenges :

-

Nitro groups reduce substrate binding affinity due to electron-withdrawing effects.

-

Mutagenesis (e.g., Phe-352-Val in NDO) improves activity toward nitroaromatics but lowers ee (≈75%).

Chemical Synthesis via Nitration and Dihydroxylation

Sequential Nitration and Epoxide Hydrolysis

This two-step approach leverages directed nitration followed by stereocontrolled dihydroxylation:

Step 1: Nitration of 1,2-Dihydronaphthalene

-

Conditions : 20–25°C, 6 h.

Step 2: Epoxidation and Acid-Catalyzed Hydrolysis

-

Epoxidation :

-

Hydrolysis :

Limitations :

-

Low regioselectivity in nitration (para:meta = 3:1).

-

Racemization during hydrolysis reduces ee.

Asymmetric Catalysis with Chiral Ligands

Rhodium-Catalyzed Enantioselective Dihydroxylation

Chiral bisoxazoline (Box) ligands enable asymmetric dihydroxylation of 8-nitro-1,2-dihydronaphthalene:

Procedure :

-

Catalyst : [Rh(COD)((R)-Ph-Box)]OTf (5 mol%).

-

Conditions : CH₂Cl₂, 0°C, 24 h.

-

Oxidant : N-Methylmorpholine N-oxide (NMO, 2 eq.).

Mechanism :

-

Ligand-controlled π-face coordination directs hydroxylation to the (1R,2S) configuration.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Biocatalytic (NDO) | 32% | 88 | Moderate | High |

| Chemical Nitration | 47% | 64 | High | Low |

| Asymmetric Catalysis | 58% | 91 | Low | Very High |

Key Insights :

-

Biocatalysis offers superior enantioselectivity but requires optimized substrate feeding.

-

Asymmetric catalysis balances yield and ee but is cost-prohibitive.

Emerging Hybrid Approaches

Chemoenzymatic Derivatization

Combining chemical nitration with enzymatic resolution:

Chemical Reactions Analysis

General Reactivity of Naphthalene Dihydrodiol Derivatives

Naphthalene 1,2-dioxygenase (NDO) catalyzes the stereospecific oxidation of naphthalene to (1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene (cis-naphthalene dihydrodiol) . This enzyme system is also capable of oxidizing substituted aromatic hydrocarbons, including nitroaromatics, via desaturation, dihydroxylation, or hydroxylation reactions . For example:

-

Ethylbenzene oxidation by NDO produces (S)-1-phenethyl alcohol, acetophenone, and (R)-1-phenyl-1,2-ethanediol through desaturation and dihydroxylation pathways .

-

Styrene oxidation yields (R)-1-phenyl-1,2-ethanediol with 74% enantiomeric excess .

Hypothetical Reactions for 8-Nitro Derivatives

While direct data on 8-nitro-substituted dihydrodiols is unavailable, nitroaromatic compounds are typically metabolized via:

-

Dioxygenation : Insertion of two hydroxyl groups adjacent to the nitro substituent.

-

Nitro Reduction : Conversion of the nitro group (-NO₂) to an amine (-NH₂) under anaerobic conditions.

-

Ring Oxidation : Further oxidation of the dihydrodiol to catechol derivatives, followed by ring cleavage.

For example, nitrobenzene dioxygenase catalyzes the dihydroxylation of nitrobenzene to produce nitro-catechols . A similar mechanism could apply to 8-nitro-1,2-dihydronaphthalene-1,2-diol, leading to hydroxylated nitroaromatic intermediates.

3.1. Enzymatic Oxidation by NDO and Analogs

3.2. Potential Reactions for 8-Nitro-1,2-dihydronaphthalene-1,2-diol

-

Oxidative Dearomatization :

-

Further oxidation by dioxygenases could yield nitro-catechol derivatives.

-

Example: Formation of 8-nitro-1,2,3,4-tetrahydroxynaphthalene.

-

-

Nitro Group Reduction :

-

Microbial reductases might convert the nitro group to an amine, forming 8-amino-1,2-dihydronaphthalene-1,2-diol.

-

-

Ring Cleavage :

-

Oxidative cleavage of the dihydrodiol ring could produce nitro-substituted linear dicarboxylic acids.

-

Challenges and Research Gaps

-

Stereochemical Control : The nitro group’s electron-withdrawing effects may alter the stereoselectivity of enzymatic reactions compared to non-nitrated analogs .

-

Stability Issues : Nitroaromatic dihydrodiols are prone to tautomerization or decomposition under aerobic conditions.

-

Lack of Direct Studies : No experimental data exists for the specific compound, necessitating extrapolation from related systems.

Scientific Research Applications

Structural Characteristics

The compound belongs to the class of naphthalenes, characterized by two fused benzene rings. Its molecular formula is with a molecular weight of approximately 162.18 g/mol. The specific configuration of (1R,2S) indicates its stereochemistry, which plays a crucial role in its biological activity and interaction with various biological targets .

Drug Target Interactions

(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol has been identified as a potential inhibitor of various enzymes involved in metabolic pathways. Notably, it interacts with naphthalene 1,2-dioxygenase subunits alpha and beta, which are essential for the biotransformation of polycyclic aromatic hydrocarbons . This interaction suggests its potential role in bioremediation and environmental applications.

Antioxidant Properties

Research indicates that compounds similar to (1R,2S)-8-nitro-1,2-dihydronaphthalene-1,2-diol exhibit significant antioxidant activities. These properties are beneficial in mitigating oxidative stress-related diseases. The ability to scavenge free radicals can be attributed to the presence of hydroxyl groups in its structure .

Potential Anticancer Activity

Recent studies have explored the anticancer potential of naphthalene derivatives. (1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects against neurodegenerative diseases. Its ability to modulate oxidative stress pathways positions it as a candidate for further investigation in neuropharmacology .

Case Study 1: Enzyme Inhibition

A study published in DrugBank highlighted the interaction of (1R,2S)-8-nitro-1,2-dihydronaphthalene-1,2-diol with naphthalene dioxygenases. The research utilized molecular docking simulations to demonstrate the binding affinity of the compound to the active site of these enzymes, indicating its potential as a biocatalyst for environmental applications .

Case Study 2: Antioxidant Activity Assessment

In an experimental setup assessing antioxidant activities, (1R,2S)-8-nitro-1,2-dihydronaphthalene-1,2-diol was tested against various free radical-generating systems. Results indicated a significant reduction in oxidative damage markers in treated cells compared to control groups .

Mechanism of Action

The mechanism of action of (1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or interacting with receptors involved in various biological processes. For example, it may inhibit topoisomerase II and epidermal growth factor receptor (EGFR), making it a potential dual-acting anticancer agent .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among related dihydronaphthalene-diols include substituent type (e.g., methyl, chloro, nitro) and position, as well as stereochemistry (cis vs. trans). These factors critically influence physicochemical properties, reactivity, and biological roles.

Table 1: Comparative Analysis of Dihydronaphthalene-diol Derivatives

Physicochemical and Reactivity Profiles

- This property may influence solubility and stability, particularly in acidic or oxidative environments.

- Stability in Analytical Methods : Methyl-substituted diols (e.g., trans-6-methyl) decompose during GC-MS analysis due to thermal instability , whereas chloro and nitro derivatives may exhibit similar or greater susceptibility depending on substituent electronic effects.

- Reactivity in Catalytic Reactions : Aromatic diols with electron-withdrawing groups (e.g., nitro, chloro) are prone to cleavage reactions under catalytic conditions. For example, (1R,2S)-1,2-diphenylethane-1,2-diol undergoes oxidative cleavage to benzaldehyde in Mo-catalyzed systems , suggesting analogous pathways for nitro-substituted diols.

Stereochemical Considerations

- cis vs. trans Isomers : The cis-(1R,2S) configuration of the target compound contrasts with trans-diols (e.g., trans-6-methyl), which exhibit distinct biological activities and stabilities. Trans-diols are more prone to dehydration under analytical conditions .

- Enantiomeric Pairs : The enantiomer (1S,2R)-1,2-dihydronaphthalene-1,2-diol shows divergent metabolic roles, underscoring the importance of stereochemistry in biological systems .

Biological Activity

(1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol (CAS Number: 438056-82-7) is a compound belonging to the naphthalene family. It has garnered interest in various fields, particularly in pharmacology and environmental science due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.

The biological activity of (1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol is largely attributed to its interaction with specific enzymes and metabolic pathways. Notably, it is involved in the degradation of aromatic compounds through the naphthalene dioxygenase enzyme system. This enzyme catalyzes the incorporation of molecular oxygen into naphthalene derivatives, leading to the formation of various hydroxylated products.

Enzymatic Targets

The compound primarily interacts with:

- Naphthalene 1,2-dioxygenase subunit alpha : Catalyzes the incorporation of oxygen into naphthalene.

- Naphthalene 1,2-dioxygenase subunit beta : Structural role in the enzyme complex .

Cytotoxicity and Protective Effects

Research indicates that naphthalenediols exhibit cytotoxic properties depending on their ability to form reactive naphthoquinones. A study highlighted that the cytotoxicity and cytoprotective activities of these compounds are influenced by their structural characteristics and oxidative states .

Case Studies

- Bacterial Degradation : A significant study demonstrated that (1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol is metabolized by bacteria capable of degrading aromatic pollutants. This process involves multiple enzymatic steps leading to the formation of less toxic metabolites .

- Metabolic Activation : The compound has been shown to be activated by cytochrome P450 enzymes in murine models. This activation plays a crucial role in its toxicity profile and interaction with biological systems .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are effective for preparing (1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol?

The synthesis of aromatic diols often involves regioselective oxidation or dihydroxylation of substituted naphthalenes. For example, naphthalene dioxygenase (NDO)-mediated oxidation of chlorinated naphthalenes produces dihydrodiols with stereochemical control, as seen in (1R,2S)-8-chloro-1,2-dihydronaphthalene-1,2-diol synthesis . Adapting this approach, nitro-substituted precursors could be oxidized under similar enzymatic or catalytic conditions. Alternative chemical methods include propargyl bromide-mediated functionalization of naphthols (as in ), followed by dihydroxylation and nitro-group introduction via nitration reactions .

Q. Key Considerations :

Q. How can the stereochemistry and purity of this compound be validated?

Methodological Answer :

- X-ray crystallography : Resolve absolute configuration, as demonstrated for NDO-bound chloronaphthalene diols (1.5 Å resolution) .

- Chiral HPLC or NMR : Use enantiomerically pure reference standards (e.g., from ) to confirm (1R,2S) configuration.

- Optical rotation : Compare experimental values with literature data for structurally similar diols (e.g., cis-1,2-dihydroxycyclohexadienes) .

Q. Why do Mo-based catalysts fail to mediate deoxydehydration (DODH) in aromatic diols like (1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol?

Mechanistic Insights : Mo-catalyzed DODH of aliphatic diols typically yields olefins, but aromatic diols (e.g., 1,2-diphenylethane-1,2-diol) undergo competing oxidative cleavage to aldehydes (e.g., benzaldehyde) . This suggests that the aromatic π-system stabilizes transition states favoring cleavage over DODH. For nitro-substituted diols, the electron-withdrawing nitro group may further polarize the C–O bond, accelerating cleavage.

Q. Experimental Design :

Q. How does stereochemistry influence enzymatic interactions with this compound?

Case Study : The enzyme GldA selectively processes cis-(1R,2R)-1,2-dihydroxy-3-bromocyclohexa-3,5-diene but not its (1R,2S) enantiomer . Similarly, (1R,2S)-8-Nitro-1,2-dihydronaphthalene-1,2-diol may exhibit enantiomer-specific reactivity in oxidoreductase systems (e.g., NAD+-dependent dehydrogenases in ).

Q. Methodology :

Q. What are the challenges in computational modeling of nitro-diol reactivity?

Key Issues :

Q. Best Practices :

- Multi-conformer DFT : Include all plausible conformers (e.g., chair vs. boat for cyclohexene rings).

- Solvent Modeling : Use explicit solvent models to account for hydrogen bonding with diol groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.